molecular formula C10H11ClOS B13197216 1-(4-Chlorobenzylthio)acetone CAS No. 40939-03-5

1-(4-Chlorobenzylthio)acetone

Cat. No.: B13197216
CAS No.: 40939-03-5
M. Wt: 214.71 g/mol
InChI Key: JNFWNBVDFWSOQJ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzylthio)acetone is an organic compound with the molecular formula C10H11ClOS. It is characterized by the presence of a chlorobenzylthio group attached to an acetone moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzylthio)acetone can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with acetone under basic or acidic conditions to form the desired product . Microwave-assisted synthesis has also been reported to produce functionalized benzalacetones efficiently .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as solid NaOH, Ba(OH)2, and FeCl3 are often used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzylthio)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzylthio)acetone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzylthio)acetone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

  • 1-(4-Bromobenzylthio)acetone
  • 1-(4-Methylbenzylthio)acetone
  • 1-(4-Nitrobenzylthio)acetone

Comparison: 1-(4-Chlorobenzylthio)acetone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chlorine-substituted compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

CAS No.

40939-03-5

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfanyl]propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-8(12)6-13-7-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3

InChI Key

JNFWNBVDFWSOQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSCC1=CC=C(C=C1)Cl

Origin of Product

United States

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